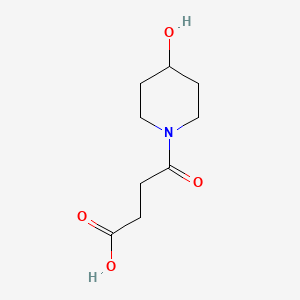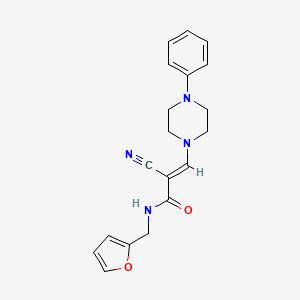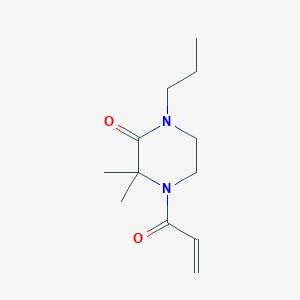
3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one, also known as DPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one is not fully understood. However, it has been suggested that 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one may exert its biological effects by modulating various signaling pathways in cells. For example, 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in acetylcholine levels in the brain, which could potentially improve cognitive function.
Biochemical and Physiological Effects:
3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one has been found to exhibit various biochemical and physiological effects. For example, 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have antimicrobial activity against various bacterial strains. Additionally, 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one has been shown to have anti-inflammatory effects, which could potentially be useful for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one in lab experiments is its relatively low toxicity. 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one has been found to be relatively safe at therapeutic doses and has not been associated with significant adverse effects. However, one limitation of using 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one. One area of interest is the development of 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one derivatives with improved biological activity and pharmacokinetic properties. Another area of interest is the elucidation of the mechanism of action of 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one in animal models and humans.
Synthesemethoden
The synthesis of 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one involves the reaction of 1-propylpiperazine with 2-chloroacetylacetone and 2,3-dimethyl-2-butene in the presence of a base. The reaction results in the formation of 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one as a yellow solid with a melting point of 123-125°C.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
3,3-dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-5-7-13-8-9-14(10(15)6-2)12(3,4)11(13)16/h6H,2,5,7-9H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCDSGGZUDZURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(C(C1=O)(C)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

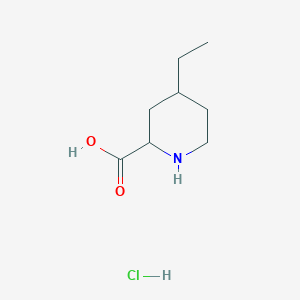
![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]but-2-ynamide](/img/structure/B2529066.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2529067.png)
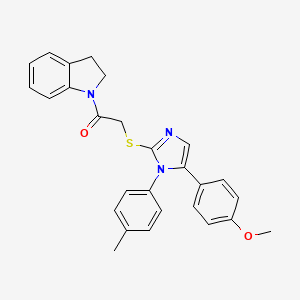

![N-[2-(4-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2529071.png)
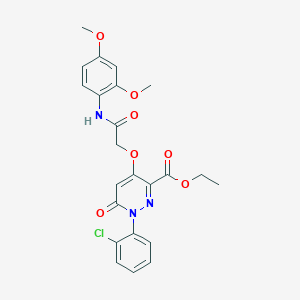

![(E)-2-(4-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2529077.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2529078.png)
![[1,1'-Biphenyl]-2,2'-diyldiboronic acid](/img/structure/B2529079.png)
